molecular formula C13H15N3OS B2945576 N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide CAS No. 684231-52-5

N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide

Cat. No.: B2945576
CAS No.: 684231-52-5
M. Wt: 261.34
InChI Key: IQEGFJQDTMEYKA-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound has been synthesized and evaluated for its potential as a corrosion inhibitor .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. The exact process can vary depending on the specific methods and starting materials used . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available literature.


Chemical Reactions Analysis

“this compound” has been studied for its reactivity in certain conditions. For instance, it has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound was found to be an effective inhibitor, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .

Scientific Research Applications

Tautomeric Characteristics and Electron Distribution

N-(Pyridin-2-yl)thiazol-2-amine, a chemical structure similar to N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has identified six competitive isomeric structures with minimal energy differences. This variability influences the electron donating properties and tautomeric preferences within these molecules. The interaction between thiazole and pyridine groups for accommodating the tautomeric hydrogen demonstrates the electron-donating nature in structures, showcasing an R-N←L representation. Upon protonation, a (L→N←L)⊕ character is evident, with molecular orbital analysis revealing two lone pairs of electrons on the central nitrogen, indicating potential for diverse chemical reactivity and interactions (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial Activity

Derivatives of this compound, such as 1,4-dihydropyridines and their analogs, have been associated with antimicrobial activity. These compounds were synthesized through various chemical reactions, indicating their potential in therapeutic applications, particularly in combating microbial infections. The structural characterization and antimicrobial screening of these derivatives highlight their significance in pharmaceutical chemistry and drug development (Joshi, 2015).

Structural Characterization and Protonation Sites

The structural characterization of derivatives similar to this compound has been extensively studied, demonstrating different protonation sites and hydrogen bonding patterns. These studies provide insights into the molecular conformations and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Böck et al., 2021).

Antitumor and Antioxidant Activities

Research on pyrazolo[3,4-d]thiazole derivatives, which share a structural motif with this compound, has demonstrated promising antitumor and antioxidant activities. These compounds were synthesized using eco-friendly techniques and evaluated for their biological activities, suggesting their potential as therapeutic agents against cancer and oxidative stress-related diseases (Rizk et al., 2020).

Molecular Docking and Antiviral Evaluation

Recent studies have explored the antiviral properties of this compound derivatives, particularly targeting the SARS-CoV-2 main protease. Through molecular docking and dynamic simulation, these compounds have shown potential as COVID-19 inhibitors, offering a novel approach to combat the pandemic. The research underscores the importance of molecular design and simulation in developing effective antiviral therapies (Alghamdi et al., 2023).

Mechanism of Action

Target of Action

The primary targets of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide are Cyclin-Dependent Kinases (CDKs) , specifically CDK2, CDK4, and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the halt of cell proliferation, making them attractive targets for cancer therapeutics .

Mode of Action

This compound interacts with its targets (CDK2, CDK4, and CDK6) through polar interactions , especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 . The nonpolar interaction with Ile10/12/19 is also critical for the differing potencies of the CDK2/4/6 inhibitors . This interaction leads to the inhibition of these kinases, thereby disrupting the cell cycle progression.

Biochemical Pathways

The inhibition of CDK2, CDK4, and CDK6 disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It’s worth noting that the compound’s interaction with its targets involves both physisorption and chemisorption , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study where it was used as a corrosion inhibitor for mild steel in hydrochloric acid solutions, its effectiveness was found to be dependent on the concentration of the solution . .

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-3-7-12(17)16-13-15-11(9-18-13)10-6-4-5-8-14-10/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEGFJQDTMEYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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